molecular formula C19H15Cl2NO3 B1420702 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-57-4

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1420702
CAS No.: 1160256-57-4
M. Wt: 376.2 g/mol
InChI Key: ZHZQGDADAPWDBG-UHFFFAOYSA-N
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Description

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, a dimethoxyphenyl group, and a carbonyl chloride group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride.

    Formation of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid group to a carbonyl chloride group using reagents like oxalyl chloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The dimethoxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.

    Chemical Biology: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.

    Analytical Chemistry: The compound can serve as a standard or reagent in various analytical techniques, including chromatography and spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline: A simpler quinoline derivative with similar biological activities.

    2,5-Dimethoxyphenylquinoline: A compound with similar substituents but lacking the carbonyl chloride group.

    8-Methylquinoline: A quinoline derivative with a methyl group at the 8-position.

Uniqueness

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the carbonyl chloride group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

7-chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3/c1-10-15(20)6-5-12-13(19(21)23)9-16(22-18(10)12)14-8-11(24-2)4-7-17(14)25-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZQGDADAPWDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154902
Record name 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160256-57-4
Record name 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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